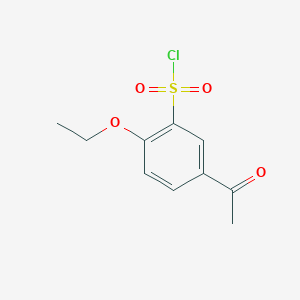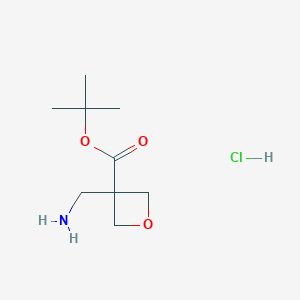
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a trifluoropropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Nucleophilic Addition: The aldehyde group of 2-chloro-6-fluorobenzaldehyde undergoes nucleophilic addition with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form an intermediate alcohol.
Trifluoromethylation: The intermediate alcohol is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoropropanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 3-(2-Chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole: A compound with similar structural features but different functional groups.
Flucloxacillin: A penicillin antibiotic with a similar phenyl ring structure but different functional groups and biological activity.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, along with a trifluoropropanol group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H7ClF4O |
|---|---|
Peso molecular |
242.60 g/mol |
Nombre IUPAC |
3-(2-chloro-6-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7ClF4O/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
Clave InChI |
MZMFFRJBLIMSNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)






![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)



![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)


